molecular formula C12H5Cl5O2 B14336925 2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol CAS No. 104254-99-1

2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol

Cat. No.: B14336925
CAS No.: 104254-99-1
M. Wt: 358.4 g/mol
InChI Key: OWDFATIRZCOPLA-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is an organochlorine compound known for its broad-spectrum antibacterial and antifungal properties. It is commonly used in various consumer products, including soaps, toothpaste, and detergents, due to its effectiveness in inhibiting the growth of bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol typically involves the electrophilic halogenation of phenol with chlorine. This process results in the formation of trichlorophenol, which is then reacted with 3,4-dichlorophenol under controlled conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, where phenol is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fatty acid synthesis in bacteria. At high concentrations, it acts as a biocide with multiple cytoplasmic and membrane targets, leading to cell death. At lower concentrations, it is bacteriostatic, preventing bacterial growth by targeting specific enzymes involved in fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Another chlorinated phenol with similar antibacterial and antifungal properties.

Uniqueness

2,3,4-Trichloro-6-(3,4-dichlorophenoxy)phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial efficacy and stability compared to other chlorinated phenols .

Properties

CAS No.

104254-99-1

Molecular Formula

C12H5Cl5O2

Molecular Weight

358.4 g/mol

IUPAC Name

2,3,4-trichloro-6-(3,4-dichlorophenoxy)phenol

InChI

InChI=1S/C12H5Cl5O2/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)11(17)12(9)18/h1-4,18H

InChI Key

OWDFATIRZCOPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2O)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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